molecular formula C20H36O3 B12368092 5,14-Hedge

5,14-Hedge

Cat. No.: B12368092
M. Wt: 324.5 g/mol
InChI Key: OSXBQXPUGBCPNS-GEHMVYPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14-Hedge involves the conjugation of 20-hydroxyeicosa-5,14-dienoic acid with glycine. The reaction typically requires the activation of the carboxyl group of 20-hydroxyeicosa-5,14-dienoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with glycine to form the final product .

Industrial Production Methods

This includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

5,14-Hedge primarily undergoes reactions typical of carboxylic acids and amides. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,14-Hedge has been extensively studied for its potential therapeutic applications, particularly in the context of septic shock. It has been shown to prevent vascular hyporeactivity, hypotension, tachycardia, inflammation, and mortality in rodent models of septic shock . Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 5,14-Hedge involves the downregulation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to reduced inflammation and improved vascular reactivity. Additionally, this compound affects the expression levels of circulating microRNAs such as miR-150, miR-223, and miR-297, which are involved in the regulation of inflammation and vascular function .

Comparison with Similar Compounds

5,14-Hedge is unique in its ability to mimic the effects of 20-hydroxyeicosatetraenoic acid while providing stability and resistance to metabolic degradation. Similar compounds include:

These compounds share structural similarities but differ in their stability, metabolic resistance, and specific biological effects.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid

InChI

InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10-

InChI Key

OSXBQXPUGBCPNS-GEHMVYPESA-N

Isomeric SMILES

C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O

Canonical SMILES

C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O

Origin of Product

United States

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